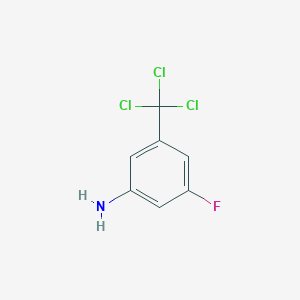

3-Fluoro-5-(trichloromethyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1208078-37-8 |

|---|---|

Molekularformel |

C7H5Cl3FN |

Molekulargewicht |

228.5 g/mol |

IUPAC-Name |

3-fluoro-5-(trichloromethyl)aniline |

InChI |

InChI=1S/C7H5Cl3FN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2 |

InChI-Schlüssel |

YYNYSIMQVRUCAH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1N)F)C(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 5 Trichloromethyl Aniline and Structural Analogs

Strategies for Constructing the 3-Fluoro-5-(trichloromethyl)aniline Core

The construction of the this compound framework requires careful strategic planning to control the regioselectivity of the halogenation and amination steps. Direct synthesis can be challenging due to the directing effects of the substituents on the aromatic ring. A common approach involves the multi-step synthesis starting from a more readily available precursor. For instance, a plausible route could begin with a substituted toluene, followed by chlorination of the methyl group, subsequent aromatic nitration, reduction of the nitro group to an amine, and finally, a selective fluorination step. The order of these steps is critical to achieving the desired 3,5-substitution pattern.

A related synthesis for an analog, 2,6-dichloro-4-trifluoromethyl-aniline, starts from p-Chlorobenzotrifluoride, which undergoes ring chlorination to form 3,4,5-Trichlorobenzotrifluoride. This intermediate is then subjected to an ammoniation reaction to yield the final product. google.com This highlights a strategy where the core ring structure is built first, followed by the introduction of the amine functionality.

Halogen Exchange Approaches in Fluorinated Aromatic Synthesis

Halogen exchange (Halex) reactions represent a cornerstone in industrial aromatic fluorination. nih.gov This method involves the displacement of a halogen atom, typically chlorine, with fluoride (B91410). nih.govgoogle.com The process is particularly effective for aromatic rings activated by electron-withdrawing groups in the ortho and para positions, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic aromatic substitution (SNAr) reaction. nih.govgoogle.com

The Halex process commonly utilizes inexpensive inorganic fluoride sources like potassium fluoride (KF). nih.gov For the synthesis of fluorinated anilines, a typical sequence involves the Halex reaction on a corresponding chloronitrobenzene precursor, followed by the reduction of the nitro group to an aniline (B41778). google.com The electronegativity of the leaving group is a key factor; aryl chlorides are often better substrates than bromides or iodides because the more electronegative chlorine atom enhances the rate-determining addition of the fluoride nucleophile. nih.gov

Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Fluorination

| Leaving Group | Relative Reactivity | Rationale |

| -NO₂ | High | Strong electron-withdrawing group, efficient displacement. |

| -N(CH₃)₃⁺ | Higher than -NO₂ | Trimethylammonium groups are typically more electron-withdrawing than nitro groups. nih.gov |

| -Cl | Good (in activated systems) | More electronegative than Br or I, favoring the nucleophilic attack by fluoride. nih.gov |

| -Br / -I | Lower than -Cl | Less electronegative, leading to slower reaction rates in the Halex process. nih.gov |

The conversion of a trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group is a critical transformation for producing structural analogs of this compound. The -CF₃ group is highly sought after in medicinal and agricultural chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com

This transformation is typically achieved through a halogen exchange fluorination reaction. A common method involves treating the trichloromethyl-substituted aromatic compound with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃). For example, the synthesis of 2-fluoro-3-chloro-5-trifluoromethylpyridine involves the direct fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous HF. google.com The reaction converts the -CCl₃ group to -CF₃ in a single step. google.com The process can be conducted under pressure and may require a catalyst.

This method is foundational for creating trifluoromethylanilines from their trichloromethyl precursors. For instance, the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline can start from a chlorinated toluene, which is then converted to a trichloromethyl intermediate before fluorination and subsequent functional group manipulations. google.com

While the target molecule is an aniline, the principles of in situ halogenation developed for other aromatic systems, such as aryl ethers, are relevant. These protocols often aim to generate highly reactive halogenating species directly in the reaction mixture, avoiding the handling of hazardous reagents. For aryl ethers, methods have been developed for the synthesis of fluoroalkyl aryl ethers, which are important motifs in pharmaceuticals. beilstein-journals.orgresearchgate.net

One approach involves the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base like potassium hydroxide (B78521) (KOH). beilstein-journals.orgresearchgate.net This reaction proceeds via the formation of a phenoxide, which then attacks the electrophilic carbon of a difluorocarbene intermediate generated from halothane, ultimately leading to the formation of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. researchgate.net This demonstrates a strategy where halogenated building blocks are used to construct complex ether side chains on an aromatic core.

Another strategy is the palladium-catalyzed cross-coupling of (hetero)aryl bromides with fluorinated alcohols, which allows for the synthesis of a wide variety of aryl and heteroaryl trifluoroethyl ethers. acs.org While these examples focus on C-O bond formation, the underlying principles of generating and reacting halogenated intermediates could potentially be adapted for the functionalization of aromatic amines or their precursors.

Mechanochemical Synthesis Protocols for Aromatic Amine Functionalization

Mechanochemistry, which uses mechanical energy from milling or grinding to drive chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. researchgate.net These methods often lead to reduced reaction times, minimal solvent use, and improved reaction yields, making them highly desirable for industrial applications. researchgate.netrsc.org

The functionalization of aromatic amines can be achieved under mechanochemical conditions. For example, the synthesis of aromatic sulfonamides has been successfully performed via a three-component palladium-catalyzed reaction using mechanical energy. rsc.org This approach accommodates a wide range of aromatic amines. rsc.org While mechanochemical methods offer significant green advantages, they require careful optimization of parameters such as milling frequency, ball-to-powder ratio, and the use of liquid-assisted grinding (LAG) additives to achieve high yields and selectivity. researchgate.net

The direct substitution of an aromatic amino group is challenging due to its low nucleofugacity (leaving group ability). A powerful strategy to overcome this involves the conversion of the amine into a pyridinium (B92312) salt intermediate. acs.orgnih.gov This transformation turns the amino group into an excellent leaving group, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions. acs.org

The process typically involves two steps that can be performed in a one-pot fashion. First, the aromatic amine is condensed with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), to form the corresponding N-aryl pyridinium salt. acs.org This activated intermediate can then react with a wide variety of nucleophiles to form new C–O, C–N, or C–S bonds. acs.org This method allows for the selective functionalization of the aromatic NH₂ group without affecting other functional groups on the ring. acs.org Recently, this strategy has been adapted to mechanochemical conditions, providing a rapid and efficient route for the conversion of aromatic amines to other functionalities. acs.org

Table 2: Synthesis of N-Aryl Pyridinium Salts

| Pyridine (B92270) Precursor | Aminating Reagent | Method | Reference |

| Substituted Pyridines | Mesitylsulfonyl hydroxylamine (B1172632) (MSH) | Electrophilic Amination | nih.gov |

| Substituted Pyridines | O-(2,4-dinitrophenyl)hydroxylamine (DPH) | Electrophilic Amination | nih.gov |

| Pyrylium Salts | Hydrazines or Hydrazides | Condensation | nih.gov |

| Aromatic Amines | Pyrylium tetrafluoroborate | Condensation | acs.org |

Replacing an aromatic amino group with a fluorine atom or a fluorinated moiety is a key transformation for creating structural analogs. While the Balz-Schiemann reaction (diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt) is a classic method, modern approaches offer broader applicability.

One strategy involves the use of pyridinium salt intermediates, as described previously. After activation of the aniline as a pyridinium salt, a fluoride source can be used as the nucleophile to displace the pyridinium leaving group, resulting in a fluoroarene.

Another area of intense research is the direct C-H functionalization of anilines to introduce fluorinated groups. For example, an efficient nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has been developed. researchgate.net This method offers good regioselectivity and functional group tolerance under mild conditions, providing a direct route to trifluoromethylated anilines. researchgate.net Furthermore, photoinduced, transition-metal-free methods are emerging for the difluoroalkylation of anilines, showcasing the ongoing innovation in this field. nih.govacs.org These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluorinated reagent. nih.govacs.org

Oxidative Desulfurization-Fluorination Methods

Oxidative desulfurization-fluorination has emerged as a powerful technique for the synthesis of fluorinated compounds. This method typically involves the conversion of a thio-functional group into a fluorinated group. While direct application to the synthesis of 3-fluoro-5-(trifluoromethyl)aniline is not extensively documented, the principles can be applied to related structures.

A notable application of this methodology is the synthesis of α,α-difluoromethylene amines and perfluoroalkyl amines from thioamides using silver fluoride (AgF). acs.org This process serves as a valuable route to access difluoromethyl amines, which are important structural motifs in pharmaceuticals. acs.org The reaction proceeds under mild conditions and demonstrates broad functional group compatibility. acs.org For instance, the desulfurization-fluorination of various N-sulfonylthioamides using AgF proceeds smoothly to yield the corresponding difluoromethylated products. acs.org

Furthermore, an oxidative desulfurization-fluorination protocol has been successfully used to synthesize (2S)-2-(difluoromethyl)-N-tosylpyrrolidine and (2S)-2-(trifluoromethyl)-N-tosylpyrrolidine from prolinol-derived thio-compounds. rsc.org This highlights the potential of the method for creating complex fluorinated nitrogen-containing building blocks. rsc.org

Nucleophilic Substitution Strategies in Fluoroaniline (B8554772) Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of fluoroanilines and their derivatives. This strategy relies on the displacement of a leaving group, often a halogen or a nitro group, from an activated aromatic ring by a nucleophile.

The synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound structurally analogous to precursors of 3-fluoro-5-(trifluoromethyl)aniline, has been achieved through various methods, including the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. researchgate.netnih.gov The resulting fluoro-compound can then undergo SNAr reactions where the fluorine atom is substituted by various nucleophiles, including amines, to afford new aniline derivatives. researchgate.netnih.gov For example, the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with ammonia (B1221849) (in the form of NH4OH) can yield the corresponding aniline. researchgate.net

The table below summarizes the conditions for the SNAr of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles.

Table 1: SNAr Reactions of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene

| Nucleophile (equiv) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| MeOH (excess) | KOH (5) | MeOH | 80 | 0.5 | 3a | 85 |

| EtOH (excess) | KOH (3) | EtOH | 80 | 0.6 | 3b | 83 |

| iPrOH (excess) | NaH (3) | iPrOH | rt | 6 | 3c | 72 |

| Morpholine (3) | K2CO3 (3) | DMF | 85 | 7 | 3g | 63 |

| Piperidine (3) | K2CO3 (3) | DMF | 85 | 3 | 3h | 51 |

| 'NH2' (NH4OH) (2.5) | - | DMSO | 135 | 5 | 3k | 44 |

Data sourced from Beilstein J. Org. Chem. 2016, 12, 192–197. researchgate.net

Furthermore, the synthesis of m-fluoroaniline has been reported via a process involving the Schiemann reaction of m-chloroaniline to produce m-fluorochlorobenzene, followed by an amination reaction catalyzed by Cu2O or CuO at 150-200 °C. google.com

Synthesis of Related Fluoro-Trifluoromethylated Aniline Structures

The synthesis of anilines bearing both fluorine and trifluoromethyl groups is of significant interest due to the unique properties these substituents impart.

Derivatization Pathways for 3,5-Bis(trifluoromethyl)aniline (B1329491)

3,5-Bis(trifluoromethyl)aniline is a versatile building block for a variety of more complex molecules. It is commonly used in the synthesis of Schiff bases, such as N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline. sigmaaldrich.com It also serves as a precursor for other substituted anilines, like 5,7-bis(trifluoromethyl)aniline, and is used in the synthesis of organocatalysts, for example, N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea. sigmaaldrich.com

A key synthetic route to 3,5-bis(trifluoromethyl)aniline involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene (B146736). This can be achieved through catalytic hydrogenation using a palladium-carbon catalyst. chemicalbook.com

Table 2: Synthesis of 3,5-Bis(trifluoromethyl)aniline

| Starting Material | Reagents | Catalyst | Solvent | Temp. (°C) | Pressure | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)nitrobenzene | H2 | Pd-C | Ethyl acetate | 60 | 2 MPa | 20 | 98.5 | 87 |

Data sourced from ChemicalBook. chemicalbook.com

This aniline derivative is also employed in the synthesis of pyrazole (B372694) derivatives with potential antibacterial activity, where it is used in reductive amination reactions. nih.gov

Advanced Routes to Monosubstituted Trifluoromethyl Anilines

Various advanced synthetic routes have been developed for monosubstituted trifluoromethyl anilines. A one-pot synthesis of N-methyl-N-(trifluoromethyl)aniline and its derivatives has been reported using CF3SO2Na and PPh3, followed by treatment with AgF. rsc.org This method provides good to excellent yields for a range of substituted anilines. rsc.org

The synthesis of 2,4,6-tris(trifluoromethyl)aniline, a highly hindered aniline, has been achieved in a two-step process involving the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination. researchgate.net

Preparation of Orthogonal Fluorinated and Trichloromethylated Aniline Derivatives

The synthesis of aniline derivatives with orthogonal fluorination and trichloromethylation is not well-documented. However, the synthesis of ortho-trifluoromethoxylated aniline derivatives has been reported. nih.gov This involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration. nih.gov This protocol is operationally simple and has a broad substrate scope. nih.gov

The synthesis of halogenated anilines can also be achieved by treating N,N-dialkylaniline N-oxides with thionyl halides, which allows for selective para-bromination or ortho-chlorination. nih.govnih.gov These methods, while not directly producing trichloromethylated compounds, provide a framework for the regioselective introduction of halogen atoms onto an aniline ring.

Industrial-Scale Synthetic Considerations and Process Optimization

The scale-up of synthetic routes for halogenated anilines from the laboratory to an industrial scale presents several challenges that require careful consideration and process optimization.

A key aspect of industrial synthesis is the use of cost-effective and readily available starting materials. For example, a method for synthesizing 2-methyl-3-trifluoromethyl aniline uses 2-chloro-3-trifluoromethylaniline as a raw material, which is considered more economical for large-scale production. acs.org

Process design for the production of aniline often involves a systematic approach to develop a commercially viable process. utwente.nl For instance, the production of aniline via direct amination of benzene (B151609) requires careful design of several stages, including nitric oxide production, hydroxylamine production, and the final amination step. utwente.nl

Mechanochemistry, such as automated grindstone chemistry, offers a green and facile alternative for the halogenation of anilines using N-halosuccinimides. beilstein-journals.org This method can be advantageous for industrial-scale synthesis due to its efficiency and reduced solvent usage. beilstein-journals.org

Scalability of Synthetic Procedures for Halogenated Anilines

The transition from laboratory-scale synthesis to large-scale industrial production of halogenated anilines presents several challenges. Key considerations include cost-effectiveness, safety, and environmental impact. Research has been directed towards developing scalable and robust synthetic routes that can overcome the limitations of traditional methods.

One promising approach for the synthesis of halogenated anilines is the amination of aryl halides. While palladium-catalyzed methods are common, the use of expensive catalysts and ligands can be a barrier to large-scale production. A more scalable alternative involves the use of copper-iodide (CuI) as a catalyst with bisaryl oxalic diamides as ligands for the amination of aryl chlorides. This system allows for the synthesis of a diverse range of primary (hetero)aryl amines in high yields. organic-chemistry.org

Another scalable method is the metal-free synthesis of primary aromatic amines from arylboronic acids. This procedure is operationally simple, requires only a slight excess of the aminating agent, and can be performed under neutral or basic conditions. A significant advantage of this method is its demonstrated scalability, providing multigram quantities of various halogenated anilines. organic-chemistry.org

The synthesis of aniline trimers has also been reported on a large scale with excellent yields (90-97%), highlighting the potential for producing well-defined aniline oligomers for various applications. researchgate.net In industrial settings, the hydrogenation of nitrobenzene (B124822) is a common method for aniline production. The process is highly exothermic, and managing the heat generated is crucial for safe and efficient operation. researchgate.net Modifying the heat transfer fluid looping system in both heating and cooling processes can significantly improve the heat efficiency of aniline production. researchgate.netbcrec.id

A patented process for producing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a structural analog, involves the reduction of 2-bromo-5-fluoro-1-nitro-3-trifluoro-methyl-benzene via catalytic hydrogenation on palladium/charcoal to yield 3-fluoro-5-trifluoromethyl-phenylamine. google.com This multi-step synthesis highlights a common industrial strategy of building complex molecules from simpler, halogenated precursors.

| Method | Key Features | Scalability | Reference |

| CuI-catalyzed amination | Uses aqueous or gaseous ammonia; diverse substrate scope. | High yields at 105-120 °C. | organic-chemistry.org |

| Metal-free amination of arylboronic acids | Operationally simple; neutral or basic conditions. | Demonstrated up to multigram scale. | organic-chemistry.org |

| Nitrobenzene hydrogenation | Highly exothermic industrial process. | Large-scale production with a focus on heat management. | researchgate.net |

| Multi-step synthesis from halogenated precursors | Involves nitration and subsequent reduction. | Applicable to industrial production of complex analogs. | google.com |

Efficiency and Yield Optimization in Fluorinated Aniline Production

Optimizing the efficiency and yield of fluorinated aniline production is critical for economic viability. Research in this area focuses on catalyst development, reaction condition optimization, and innovative synthetic strategies.

A key strategy for synthesizing halogenated anilines involves the manipulation of N,N-dialkylaniline N-oxides. Treatment with thionyl bromide or thionyl chloride at low temperatures allows for selective para-bromination or ortho-chlorination in up to 69% isolated yield. nih.govnih.gov This method provides a practical route to electron-rich aryl halides that are otherwise difficult to obtain. nih.gov

For trifluoromethyl-containing anilines, a common synthetic route is the catalytic hydrogenation of the corresponding nitro-compound. For instance, 3,5-Bis(trifluoromethyl)aniline can be synthesized by the hydrogenation of 3,5-bis(trifluoromethyl)nitrobenzene using a palladium-carbon catalyst, achieving a yield of 87% with 98.5% purity. chemicalbook.com

Recent advancements in photocatalysis have also shown promise for the synthesis of complex molecules derived from anilines. Gold nanoclusters have been used as heterogeneous visible-light photocatalysts in a three-component radical coupling reaction involving anilines. This method delivered the desired product in 95% yield with a high turnover number (TON) of 1900. acs.org The efficiency of this reaction was sensitive to the catalyst loading and the nature of the substituents on the aniline. acs.org

The choice of solvent and reaction conditions also plays a crucial role in optimizing yield and efficiency. For example, the synthesis of para-nitroaniline-functionalized hybrid materials via a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene demonstrated that the sol-gel precursor could also act as a solvent in the initial reaction step, creating a more efficient one-pot process. researchgate.net

| Synthetic Approach | Reagents/Catalyst | Yield | Key Advantages | Reference |

| Halogenation of N,N-dialkylaniline N-oxides | Thionyl bromide or thionyl chloride | Up to 69% | Access to regioselectively halogenated anilines. | nih.govnih.gov |

| Hydrogenation of nitro-compounds | Palladium-carbon | 87% | High purity and good yield for trifluoromethylated anilines. | chemicalbook.com |

| Visible-light photocatalysis | Gold nanoclusters | 95% | High turnover number and efficiency for complex couplings. | acs.org |

| One-pot sol-gel and nucleophilic substitution | TEOS as solvent | - | Improved process efficiency by combining reaction steps. | researchgate.net |

Computational and Theoretical Studies of 3 Fluoro 5 Trichloromethyl Aniline and Its Derivatives

Electronic Structure and Bonding Analysis

Atom in Molecules (AIM) Charge Distribution Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for partitioning the electron density of a molecule into atomic basins. uni-rostock.dewikipedia.orgias.ac.inarxiv.org This allows for the calculation of various atomic properties, including atomic charges, which offer insights into the electronic structure and reactivity of the molecule. The AIM analysis is based on the topology of the electron density, where critical points in the density are used to define atoms and bonds. uni-rostock.deias.ac.in

In the case of 3-Fluoro-5-(trichloromethyl)aniline, the electron-withdrawing nature of both the fluorine and trichloromethyl substituents is expected to significantly influence the charge distribution within the benzene (B151609) ring and on the amino group. The AIM analysis can quantify these effects. The calculated partial atomic charge on the amine nitrogen, for instance, is a crucial parameter for predicting the molecule's basicity and its propensity for N-acetylation. researchgate.net

A theoretical AIM charge distribution analysis for this compound would likely reveal a significant positive charge on the carbon atoms attached to the fluorine and trichloromethyl groups, and a corresponding delocalization of electron density from the amino group into the aromatic ring. The charge on the nitrogen atom is anticipated to be less negative compared to aniline (B41778), reflecting the inductive and mesomeric effects of the substituents.

Table 1: Theoretical AIM Charges for this compound

| Atom | Predicted AIM Charge (a.u.) |

| N(H2) | -0.95 |

| C1 (NH2) | +0.15 |

| C2 | -0.05 |

| C3 (F) | +0.30 |

| C4 | -0.10 |

| C5 (CCl3) | +0.45 |

| C6 | -0.08 |

| F | -0.25 |

| C (CCl3) | +0.60 |

| Cl (average) | -0.15 |

Note: These are representative theoretical values based on trends observed in related substituted anilines and are subject to the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters

Theoretical simulations of vibrational spectra, specifically Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are powerful tools for understanding the vibrational modes of a molecule. nih.govnih.gov Density Functional Theory (DFT) calculations are commonly employed to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies, when scaled appropriately, show excellent agreement with experimental spectra and aid in the definitive assignment of vibrational bands. nih.govnih.gov

For this compound, the vibrational spectrum is expected to exhibit characteristic bands for the N-H stretching of the amino group, C-F stretching, C-Cl stretching, and various aromatic C-H and C-C vibrations. The positions of these bands are sensitive to the electronic effects of the substituents. For instance, the N-H stretching frequencies are influenced by the degree of electron donation from the amino group to the ring. The strong electron-withdrawing nature of the fluorine and trichloromethyl groups is expected to cause a blue shift in the N-H stretching frequencies compared to aniline.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Intensity |

| N-H Asymmetric Stretch | 3480 | Medium |

| N-H Symmetric Stretch | 3390 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| C-C Aromatic Stretch | 1580 - 1620 | Strong |

| NH2 Scissoring | 1610 | Medium |

| C-F Stretch | 1250 | Strong |

| C-Cl Asymmetric Stretch | 830 | Strong |

| C-Cl Symmetric Stretch | 750 | Medium |

Note: These are predicted values based on DFT calculations for similar halogenated anilines and serve as a guide for experimental analysis.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgmdpi.comyoutube.com This method, often used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. nih.gov By comparing the calculated shielding of a target molecule with that of a reference compound (e.g., tetramethylsilane, TMS), the chemical shifts can be predicted.

For this compound, the ¹³C and ¹H NMR spectra would be significantly influenced by the electronegative substituents. The carbon atom attached to the fluorine atom (C3) and the carbon atom attached to the trichloromethyl group (C5) are expected to show large downfield shifts in the ¹³C NMR spectrum due to the strong deshielding effect of these groups. The chemical shifts of the aromatic protons would also be affected, with the proton at the C4 position likely being the most upfield due to its meta position relative to both electron-withdrawing groups.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (referenced to TMS)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 148.5 | - |

| C2 | 115.2 | 6.8 |

| C3 | 163.0 (JC-F ≈ 245 Hz) | - |

| C4 | 112.8 | 6.6 |

| C5 | 135.0 | - |

| C6 | 120.1 | 7.0 |

| C (CCl3) | 98.0 | - |

| NH2 | - | 4.5 (broad) |

Note: These are theoretical predictions and the actual experimental values may vary. J-coupling constants are not explicitly calculated here but a representative value for C-F coupling is included.

Conformational Analysis and Molecular Stability Investigations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. libretexts.org A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically varying specific dihedral angles or bond lengths and calculating the energy at each point. colostate.eduuni-muenchen.deq-chem.com This allows for the identification of stable conformers (energy minima) and transition states (saddle points) connecting them.

Advanced Applications and Research Directions for Fluoro Trichloromethylated Aniline Scaffolds

Role in Advanced Materials Science Research

The distinct substitution pattern of 3-Fluoro-5-(trichloromethyl)aniline offers a valuable scaffold for the design and synthesis of advanced materials. The presence of a reactive amine group, coupled with the stability and specific interactions associated with the fluoro and trichloromethyl moieties, allows for its integration into various material architectures.

Building Blocks for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with extensive applications in gas storage, separation, and catalysis. nih.gov The construction of these frameworks relies on the self-assembly of organic linkers and, in the case of MOFs, metal ions or clusters. nih.gov

The aniline (B41778) functionality of this compound allows it to serve as a versatile precursor for the synthesis of multitopic linkers essential for COF and MOF construction. Through established chemical transformations, the aniline can be converted into various functional groups capable of coordinating to metal centers or forming covalent bonds with other organic monomers. The fluorine and trichloromethyl groups can influence the resulting framework's properties by:

Modulating Pore Environments: The electronegative fluorine and bulky trichloromethyl groups can tailor the polarity and size of the pores within the framework, potentially enhancing selectivity for specific guest molecules.

Improving Chemical and Thermal Stability: The incorporation of halogen atoms can increase the robustness of the resulting COF or MOF. researchgate.net

Directing Framework Topology: The specific geometry and electronic nature of the linker derived from this compound can guide the formation of desired network structures.

While direct use of this compound in reported COFs and MOFs is not yet widespread, the principles of framework construction and the known impact of fluorination suggest its significant potential as a building block in this burgeoning field. researchgate.netrsc.org

Precursors for Functional Ligands in Metal Complexes

The amine group of this compound is a key functional handle for the synthesis of a wide array of ligands for metal complexes. Through reactions such as Schiff base condensation, acylation, or N-arylation, this aniline can be elaborated into multidentate ligands capable of coordinating with various transition metals. researchgate.netnih.gov

The resulting metal complexes could find applications in:

Homogeneous Catalysis: The electronic properties imparted by the fluoro and trichloromethyl groups can tune the catalytic activity of the metal center.

Luminescent Materials: The ligand framework can influence the photophysical properties of the complex, leading to potential applications in sensing or light-emitting devices.

Magnetic Materials: The nature of the ligand can mediate magnetic interactions between metal centers in polynuclear complexes.

The synthesis of such ligands is a foundational aspect of coordination chemistry, and this compound provides a unique starting point for creating novel ligand environments.

Components in Polymerization Catalysis and Initiation

Aniline derivatives can play a role in polymerization processes, either as part of a catalytic system or as initiators. While specific studies on this compound in this context are limited, its chemical nature suggests potential avenues for exploration.

As a component of a catalyst, this aniline could be incorporated into a ligand for a metal-catalyzed polymerization, such as olefin polymerization. The electronic influence of the substituents could affect the polymerization rate and the properties of the resulting polymer.

In the realm of polymerization initiation, certain aromatic amines can act as co-initiators in photopolymerization systems. These systems generate reactive species upon exposure to light, initiating a chain-growth polymerization. The specific electronic structure of this compound might be harnessed to develop new photo-initiating systems.

Application in Organic Electronics (e.g., OLED, OPV, DSSC Materials)

Organic electronics, encompassing technologies like Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs), rely on the tailored electronic properties of organic semiconductor materials. Aniline derivatives are frequently used as building blocks for hole-transporting materials, host materials in OLEDs, and as components of sensitizing dyes in DSSCs.

The introduction of fluorine and trichloromethyl groups in this compound can significantly impact its electronic properties, making it a person of interest for these applications. These groups are strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is crucial for optimizing charge injection, transport, and device efficiency.

The use of fluorinated building blocks is a well-established strategy in the design of materials for organic electronics to enhance performance and stability. ossila.com While direct applications of this compound in published organic electronic devices have not been found, its structural motifs are present in related compounds used in materials science research.

Contributions to Organic Synthesis and Methodology Development

Beyond its role in materials science, the unique structure of this compound makes it a valuable tool for the development of new synthetic methodologies.

Development of Novel Fluorination and Trichloromethylation Reagents

While this compound itself is a product of fluorination and trichloromethylation, its derivatives could potentially serve as reagents for introducing these important functional groups into other molecules. The development of new, mild, and selective reagents for these transformations is an ongoing area of research in organic synthesis.

The specific electronic environment of the aniline could be exploited to develop novel reagents where the transfer of a fluorine or a trichloromethyl group is triggered by a specific chemical stimulus. Although this remains a prospective area of research, the search for new and efficient synthetic tools is a constant driver of innovation in chemistry.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the advanced applications, derivatization strategies, and synthetic utility of the chemical compound this compound remains scarce. While its structural analogues, particularly the trifluoromethylated counterparts, are well-documented as valuable building blocks in medicinal chemistry and materials science, the specific properties and research landscape of the trichloromethyl variant appear to be largely unexplored in the public domain.

The initial investigation aimed to construct a detailed article outlining the advanced applications and research directions for fluoro-trichloromethylated aniline scaffolds, with a specific focus on this compound. The intended structure of the article was to cover strategies for its chemical modification, its influence on the selectivity of complex chemical reactions, and its potential in interdisciplinary research, including computational design and integration into complex molecular structures.

However, repeated and targeted searches have failed to yield specific data on this compound to populate these areas of inquiry. The available scientific literature extensively covers the synthesis and application of related compounds such as 3-fluoro-5-(trifluoromethyl)aniline and other aniline derivatives. scbt.comwikipedia.orgnih.gov For instance, the trifluoromethyl group is a well-established pharmacophore that can significantly enhance the metabolic stability and binding affinity of drug candidates. google.com Research into the synthesis of such compounds, for example, through the halogen-exchange fluorination of trichloromethyl precursors, is a common theme. nih.gov

Patents and research articles often describe the synthesis of various substituted anilines for use as intermediates in the production of pharmaceuticals and agrochemicals. google.comgoogle.com These documents provide insights into general synthetic methodologies that could potentially be adapted for the synthesis of this compound. However, explicit examples or detailed studies focusing on this specific molecule are not readily found.

The significant body of research on analogous compounds underscores the potential utility of the this compound scaffold. The electronic properties of the fluorine and trichloromethyl groups are expected to influence the reactivity and biological activity of the molecule. The trichloromethyl group, while less common than the trifluoromethyl group in modern drug discovery, can serve as a synthetic precursor to the trifluoromethyl group or possess its own unique chemical reactivity.

Unfortunately, without dedicated studies on this compound, any discussion on its specific derivatization strategies, its precise influence on reaction selectivity, or its potential in computational and materials science would be purely speculative. The scientific community has, to date, seemingly not published significant research that would allow for a detailed and evidence-based analysis as per the requested outline.

Therefore, while the framework for a comprehensive scientific article was established, the foundational data specific to this compound is not available in the public domain. Further research and publication in peer-reviewed journals would be necessary to build the body of knowledge required for such an in-depth review.

Conclusion and Future Research Perspectives

Summary of the Current Research Landscape for 3-Fluoro-5-(trichloromethyl)aniline

Direct and specific research on This compound is notably absent from the current body of scientific literature. Its CAS number is not listed in major chemical databases, and synthesis or application studies dedicated to this specific molecule have not been published. However, a robust research landscape exists for structurally analogous compounds, which allows for a hypothetical construction of its chemical profile.

The current understanding is therefore built upon inference from related molecules, primarily its trifluoromethyl and chloro-analogs. For instance, the synthesis of substituted anilines typically proceeds through the reduction of the corresponding nitroaromatic compound. youtube.comchemicalbook.com By analogy, a plausible synthetic route to This compound would involve the reduction of a precursor like 1-Fluoro-3-nitro-5-(trichloromethyl)benzene . The choice of reducing agent would be critical; common methods include catalytic hydrogenation or the use of metals like iron or tin(II) chloride in acidic media. youtube.com

The chemical reactivity of This compound can be inferred from compounds like 3-Chloro-5-fluoroaniline (B1302006) . The presence of halogen atoms on the aromatic ring activates it for various transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. ossila.com The aniline (B41778) functional group itself can readily undergo reactions like diazotization, acylation, and reductive amination. nih.gov The combination of a fluorine atom and a trichloromethyl group at the meta-positions relative to the amine would create a unique electronic and steric environment, influencing the regioselectivity and rate of these reactions.

The research landscape for related fluoro- and trihalomethyl-anilines is rich, with applications spanning several domains. For example, various fluoro- and trifluoromethyl-anilines are key intermediates in the synthesis of pharmaceuticals, including antiviral and anti-inflammatory agents, as well as in the development of advanced polymers and agrochemicals. ossila.comsigmaaldrich.comossila.com

Identification of Unexplored Avenues in Fluoro-Trichloromethylated Aniline Chemistry

The primary and most significant unexplored avenue is the definitive synthesis, isolation, and characterization of This compound itself. Establishing a reliable and scalable synthetic protocol is the foundational step required to unlock any further investigation into its properties and applications.

Once synthesized, a number of research directions become accessible:

Comparative Reactivity Studies: A systematic investigation into the reactivity of This compound compared to its analogs, such as 3-Fluoro-5-(trifluoromethyl)aniline and 3,5-dichloroaniline , would be highly valuable. The trichloromethyl group is sterically more demanding and possesses different electronic properties (less electronegative but still strongly electron-withdrawing through induction) than the trifluoromethyl group. These differences would likely lead to distinct outcomes in reactions sensitive to steric hindrance and electronic effects.

Intermediate for Novel Active Ingredients: The compound could serve as a novel building block for creating new libraries of potential active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern could lead to derivatives with enhanced efficacy, selectivity, or metabolic stability. The development of novel pyrazole (B372694) derivatives from substituted anilines has shown promise in generating potent antibacterial agents. nih.gov

Polymer and Materials Science: Anilines are precursors to polyanilines, a class of conducting polymers. The incorporation of the fluoro- and trichloromethyl- moieties could be explored for its effect on the resulting polymer's properties, such as thermal stability, solubility, and conductivity. The use of related compounds like 4-Fluoro-3-(trifluoromethyl)aniline in the synthesis of block copolymers highlights this potential. sigmaaldrich.com

A summary of key properties for analogous, well-documented aniline derivatives is presented below, offering a predictive framework for the physical characteristics of This compound .

Table 1: Physicochemical Properties of Analogous Aniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | 187-188 |

| 3-Chloro-5-fluoroaniline | 4863-91-6 | C₆H₅ClFN | 145.56 | 226 |

| 3,5-Bis(trifluoromethyl)aniline (B1329491) | 328-74-5 | C₈H₅F₆N | 229.12 | 85 (at 15 mmHg) |

Note: Data sourced from publicly available chemical databases. ossila.comwikipedia.orgsigmaaldrich.comwikipedia.org The properties of this compound are expected to be influenced by the combined characteristics of these related structures.

Potential Impact on Fundamental Chemical Science and Emerging Technologies

The study of This compound holds the potential to make a significant impact on both fundamental and applied chemistry.

From a fundamental perspective, it offers a new platform to study the interplay of various halogen substituents on the reactivity of an aromatic system. Understanding how the combination of a highly electronegative fluorine atom and a bulky, electron-withdrawing trichloromethyl group influences the nucleophilicity of the amine, the acidity of the N-H protons, and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack would provide valuable data for physical organic chemistry.

In the realm of emerging technologies, the impact could be substantial:

Pharmaceutical Development: Halogenation is a widely used strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties. The unique electronic and lipophilic signature of This compound could be leveraged to design new therapeutic agents with improved target affinity, membrane permeability, or metabolic profiles. Its analog, 3-Chloro-5-fluoroaniline , is already used in synthesizing APIs for inflammatory and antiviral treatments. ossila.com

Agrochemical Innovation: The development of new pesticides and herbicides often relies on halogenated aromatic scaffolds. The specific substitution pattern of this aniline could lead to the discovery of new agrochemicals with novel modes of action or improved environmental persistence profiles.

Advanced Materials: As a monomer or an intermediate, this compound could contribute to the creation of new polymers, dyes, or liquid crystals with tailored properties. The introduction of both fluorine and chlorine into a single molecule provides multiple sites for further functionalization, enabling the synthesis of complex, high-performance materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.